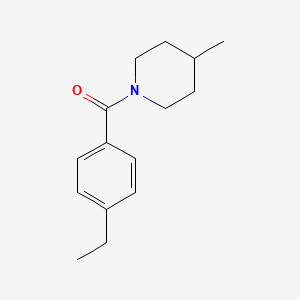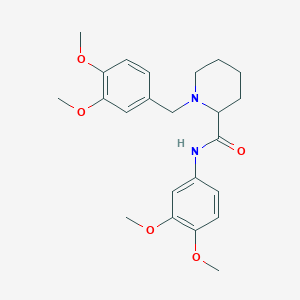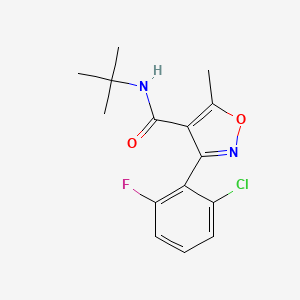![molecular formula C18H18BrN3O4S B4961508 4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4961508.png)
4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor cell proliferation and angiogenesis. Sorafenib is used in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Mechanism of Action
Sorafenib targets multiple kinases involved in tumor cell proliferation and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in tumor angiogenesis. Sorafenib also inhibits the activity of c-KIT, FLT3, and RET, which are involved in tumor cell proliferation.
Biochemical and Physiological Effects
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, Sorafenib inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors such as VEGF and PDGF. Sorafenib has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
Sorafenib is a potent inhibitor of multiple kinases involved in tumor cell proliferation and angiogenesis. It has been extensively studied in preclinical and clinical trials and has been shown to be effective in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. However, Sorafenib has limitations in lab experiments as it can be toxic to normal cells at high concentrations.
Future Directions
Future research on Sorafenib should focus on identifying biomarkers that predict response to treatment and developing new treatment strategies that overcome resistance to Sorafenib. In addition, Sorafenib should be studied in combination with other targeted therapies to improve its efficacy in the treatment of cancer. Finally, the development of new Sorafenib analogs with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Synthesis Methods
Sorafenib is synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonamide with 4-bromophenylacetic acid followed by cyclization with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then reacted with 2-aminoethylisothiourea to form Sorafenib.
Scientific Research Applications
Sorafenib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. In addition, Sorafenib has been shown to inhibit tumor angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).
properties
IUPAC Name |
4-[2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S/c19-13-3-5-14(6-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-7-15(8-2-12)27(20,25)26/h1-8,16,21H,9-11H2,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAIOMDQGZPRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)

![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)

![2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4961480.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)
![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)


